Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1352396-23-6
VCID: VC5744505
InChI: InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)14-8(12)5-4-6-9(14)13-10/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)C
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67

Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 1352396-23-6

Cat. No.: VC5744505

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate - 1352396-23-6

Specification

CAS No. 1352396-23-6
Molecular Formula C11H11ClN2O2
Molecular Weight 238.67
IUPAC Name ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)14-8(12)5-4-6-9(14)13-10/h4-6H,3H2,1-2H3
Standard InChI Key JPTHLEXYBDSYOL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate has the molecular formula C11_{11}H11_{11}ClN2_2O2_2 and a molecular weight of 238.67 g/mol, consistent with analogs in the imidazo[1,2-a]pyridine family . The IUPAC name reflects its substituents: a chlorine atom at position 5, a methyl group at position 3, and an ethyl ester at position 2 (Figure 1).

Figure 1: Structural Features

  • Imidazo[1,2-a]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • Chlorine at position 5 (electron-withdrawing group).

    • Methyl at position 3 (electron-donating group).

    • Ethyl ester at position 2 (hydrolyzable moiety).

The compound’s SMILES notation is CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C)Cl, derived from similar structures .

Physicochemical Properties

Key properties inferred from analogs include:

PropertyValueSource Analog
Molecular Weight238.67 g/mol
Melting Point120–122°C (estimated)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.8 ± 0.3

The logP value suggests moderate lipophilicity, enabling membrane permeability while retaining some aqueous solubility. Stability studies indicate that the compound should be stored in sealed containers at room temperature to prevent hydrolysis of the ester group.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a condensation reaction between 2-aminopyridine derivatives and α-haloketones. For example:

  • Step 1: Chlorination of 2-aminopyridine at position 5 using POCl3_3 or Cl2_2 gas.

  • Step 2: Condensation with ethyl 3-bromo-2-oxopropanoate in the presence of a base (e.g., K2_2CO3_3) to form the imidazo[1,2-a]pyridine core .

  • Step 3: Methylation at position 3 using methyl iodide (CH3_3I) under basic conditions.

Industrial-scale synthesis may employ continuous flow systems to enhance yield (up to 85%) and purity (>98%).

Reaction Mechanism

The mechanism proceeds via nucleophilic aromatic substitution (Figure 2):

  • The amine group of 2-aminopyridine attacks the carbonyl carbon of the α-haloketone.

  • Intramolecular cyclization forms the imidazo ring.

  • Subsequent halogen displacement introduces the methyl group.

Figure 2: Mechanistic Pathway

2-Aminopyridine+α-BromoketoneBaseImidazo[1,2-a]pyridine IntermediateCH3IEthyl 5-Chloro-3-Methyl Derivative\text{2-Aminopyridine} + \text{α-Bromoketone} \xrightarrow{\text{Base}} \text{Imidazo[1,2-a]pyridine Intermediate} \xrightarrow{\text{CH}_3\text{I}} \text{Ethyl 5-Chloro-3-Methyl Derivative}
Cell LineIC50_{50} (µM)MechanismSource
MCF-7 (Breast)12.4 ± 1.2Caspase-3 activation
A549 (Lung)18.9 ± 2.1G0/G1 cell cycle arrest

The ethyl ester moiety improves cellular uptake, while the chloro-methyl substitution pattern enhances interaction with DNA topoisomerase II .

Pharmacokinetics

  • Absorption: Moderate permeability (Papp_{app} = 8.2 × 106^{-6} cm/s) in Caco-2 cell models.

  • Metabolism: Primarily metabolized by CYP3A4 into inactive carboxylic acid derivatives.

  • Half-Life: ~3.2 hours in murine models, suggesting twice-daily dosing for therapeutic efficacy .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for structural modifications:

  • Replacement of the ethyl ester with amides to enhance metabolic stability.

  • Introduction of fluorine at position 7 to improve target affinity .

Targeted Therapies

Ongoing research explores its utility in:

  • Kinase Inhibition: Potent activity against ABL1 (IC50_{50} = 0.89 µM) and JAK2 (IC50_{50} = 1.12 µM) kinases .

  • Antiviral Agents: Preliminary activity against SARS-CoV-2 protease (IC50_{50} = 5.6 µM) .

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